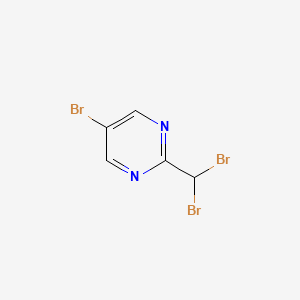
5-Bromo-2-(dibromométhyl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-(dibromomethyl)pyrimidine is a chemical compound with the molecular formula C5H3Br3N2 and a molecular weight of 330.8 g/mol . It is a white to off-white solid that is primarily used in research and industrial applications. The compound is known for its reactivity and is often utilized in various chemical synthesis processes.
Applications De Recherche Scientifique
5-Bromo-2-(dibromomethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Bromopyrimidines are generally known to participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura coupling .
Mode of Action
5-Bromo-2-(dibromomethyl)pyrimidine, like other bromopyrimidines, is likely to participate in nucleophilic displacement reactions . In the Suzuki–Miyaura coupling, the bromopyrimidine acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
It is known that bromopyrimidines can be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a participant in carbon-carbon bond forming reactions, it can contribute to the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dibromomethyl)pyrimidine typically involves the bromination of 2-(methyl)pyrimidine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves multiple steps, including the initial formation of 2-(dibromomethyl)pyrimidine, followed by further bromination to yield the final product .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-(dibromomethyl)pyrimidine is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(dibromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methylpyrimidine
- 2,4-Dibromopyrimidine
- 5-Bromo-2-chloropyrimidine
Uniqueness
5-Bromo-2-(dibromomethyl)pyrimidine is unique due to its dibromomethyl group, which imparts distinct reactivity compared to other brominated pyrimidines. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
5-bromo-2-(dibromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVQPRWYNSKDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


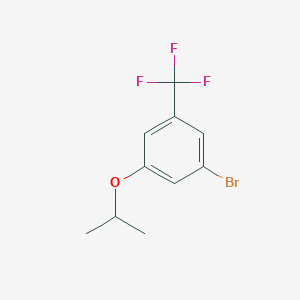


![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)
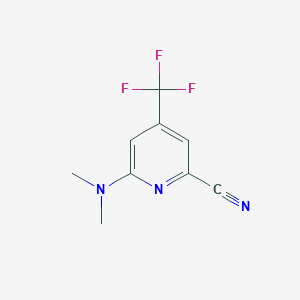

![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)
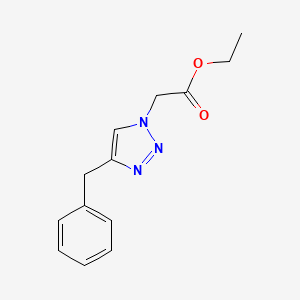
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)
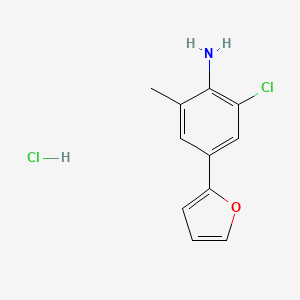
![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
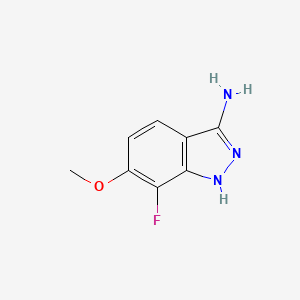
![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)
